molecular formula C25H23O13- B1264086 Biochanin A 7-O-beta-D-glucoside 6''-O-malonate

Biochanin A 7-O-beta-D-glucoside 6''-O-malonate

Cat. No. B1264086
M. Wt: 531.4 g/mol
InChI Key: VRCBYTZZZFFKEN-RBZNUJCTSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Biochanin A 7-O-beta-D-glucoside 6''-O-malonate is conjugate base of biochanin A 7-O-(6-O-malonyl-beta-D-glucoside). It is a 3-oxo monocarboxylic acid anion and a flavonoid oxoanion. It is a conjugate base of a biochanin A 7-O-(6-O-malonyl-beta-D-glucoside). It is a conjugate acid of a biochanin A 7-O-beta-D-glucoside 6''-O-malonate(2-).

Scientific Research Applications

Identification and Structural Characterization

  • Biochanin A 7-O-beta-D-glucoside 6''-O-malonate is identified in various plant extracts, particularly in Trifolium pratense L. leaves, using techniques like liquid chromatography coupled to nuclear magnetic resonance spectroscopy (LC-NMR) (de Rijke et al., 2004).

Metabolic Activity in Plants

  • In Cicer arietinum roots, it's observed that biochanin A 7-O-glucoside-6''-O-malonate demonstrates differing metabolic activities compared to other similar compounds (Jaques et al., 1985).

Degradation and Catabolism

  • The degradation pathway of biochanin A 7-O-glucoside-6''-O-malonate by microorganisms like Fusarium javanicum is detailed, indicating its susceptibility to enzymatic breakdown (Schlieper et al., 1984).

Isoflavone Composition in Different Plants

  • Studies show that biochanin A 7-O-glucoside 6''-O-malonate is a significant constituent of clover plants, contributing to their isoflavone profiles which vary across different parts of the plant and at different growing stages (Tsao et al., 2006).

Impact on Root Nodulation and Plant Response

  • Research on Trifolium pratense L. suggests that the concentrations of biochanin A and its derivatives in plant leaves can be influenced by factors like waterlogging and disturbed root nodulation, highlighting its role in plant physiological responses (Rijke et al., 2005).

Role in Plant Defense

  • Biochanin A 7-O-glucoside-6''-O-malonate plays a role in the defense mechanism of plants like Trifolium subterraneum against pests like the redlegged earth mite, demonstrating its importance in plant-environment interactions (Wang et al., 1998).

properties

Product Name

Biochanin A 7-O-beta-D-glucoside 6''-O-malonate

Molecular Formula

C25H23O13-

Molecular Weight

531.4 g/mol

IUPAC Name

3-oxo-3-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[5-hydroxy-3-(4-methoxyphenyl)-4-oxochromen-7-yl]oxyoxan-2-yl]methoxy]propanoate

InChI

InChI=1S/C25H24O13/c1-34-12-4-2-11(3-5-12)14-9-35-16-7-13(6-15(26)20(16)21(14)30)37-25-24(33)23(32)22(31)17(38-25)10-36-19(29)8-18(27)28/h2-7,9,17,22-26,31-33H,8,10H2,1H3,(H,27,28)/p-1/t17-,22-,23+,24-,25-/m1/s1

InChI Key

VRCBYTZZZFFKEN-RBZNUJCTSA-M

Isomeric SMILES

COC1=CC=C(C=C1)C2=COC3=CC(=CC(=C3C2=O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)COC(=O)CC(=O)[O-])O)O)O

Canonical SMILES

COC1=CC=C(C=C1)C2=COC3=CC(=CC(=C3C2=O)O)OC4C(C(C(C(O4)COC(=O)CC(=O)[O-])O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Biochanin A 7-O-beta-D-glucoside 6''-O-malonate
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Biochanin A 7-O-beta-D-glucoside 6''-O-malonate
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Biochanin A 7-O-beta-D-glucoside 6''-O-malonate
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Biochanin A 7-O-beta-D-glucoside 6''-O-malonate
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Biochanin A 7-O-beta-D-glucoside 6''-O-malonate
Reactant of Route 6
Biochanin A 7-O-beta-D-glucoside 6''-O-malonate

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